Octyl Methanethiosulfonate

Membrane permeability Lipophilicity SCAM

Octyl Methanethiosulfonate (OMTS) belongs to the methanethiosulfonate (MTS) class of sulfhydryl-reactive reagents, which react rapidly and specifically with thiol groups to form mixed disulfides. OMTS is characterized by an eight-carbon n-octyl chain attached to the methanethiosulfonate moiety, resulting in a molecular weight of 224.38 g/mol and a calculated LogP of 4.12.

Molecular Formula C9H20O2S2
Molecular Weight 224.4 g/mol
CAS No. 7559-45-7
Cat. No. B014325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl Methanethiosulfonate
CAS7559-45-7
SynonymsMethanesulfonothioic Acid S-Octyl Ester; 
Molecular FormulaC9H20O2S2
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESCCCCCCCCSS(=O)(=O)C
InChIInChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3
InChIKeyTUYNUTSGVHXNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Methanethiosulfonate (CAS 7559-45-7): A Lipophilic Sulfhydryl-Reactive Probe for Targeted Cysteine Modification in Ion Channel Research


Octyl Methanethiosulfonate (OMTS) belongs to the methanethiosulfonate (MTS) class of sulfhydryl-reactive reagents, which react rapidly and specifically with thiol groups to form mixed disulfides . OMTS is characterized by an eight-carbon n-octyl chain attached to the methanethiosulfonate moiety, resulting in a molecular weight of 224.38 g/mol and a calculated LogP of 4.12 [1]. This lipophilic structure enables the compound to probe membrane-associated cysteine residues in transmembrane proteins, particularly ligand-gated ion channels such as the acetylcholine (ACh) receptor and GABA type A receptor . The compound is typically stored at -20°C under desiccation due to hygroscopicity and potential for hydrolysis in aqueous environments [2].

Why Generic Substitution with Common MTS Reagents (MTSEA, MTSET) Fails for Membrane-Associated Targets


While all methanethiosulfonate reagents share a common sulfhydryl-reactive head group, their physicochemical properties diverge sharply with the nature of the appended R-group. Common in-class alternatives such as MTSEA (charged, LogP -0.29) and MTSET (charged, LogP 1.47) are water-soluble and exhibit markedly different membrane permeability profiles compared to neutral, lipophilic MTS reagents like OMTS . Direct substitution cannot be assumed because the rate and site of cysteine modification depend not only on intrinsic thiol reactivity but also on the reagent's ability to access the target residue—which for transmembrane domains is governed by lipophilicity and steric bulk [1]. Studies utilizing a homologous series of n-alkyl-MTS reagents (methyl- through n-decyl-) have empirically demonstrated that the functional consequences of cysteine modification diverge qualitatively and quantitatively with chain length, revealing clear 'cut-on' and 'cut-off' thresholds [2]. Consequently, substituting OMTS with a smaller, charged MTS reagent would alter not only the efficiency of modification but also the size and polarity of the introduced adduct, fundamentally changing the experimental output and undermining reproducibility.

Octyl Methanethiosulfonate Quantitative Evidence Guide: Head-to-Head Comparisons in Ion Channel Studies


Lipophilicity-Driven Membrane Permeability: Octyl-MTS (LogP 4.12) vs. Hydrophilic MTS Reagents

Octyl Methanethiosulfonate (OMTS) exhibits a calculated LogP of 4.12 [1], indicating high lipophilicity and predicted membrane permeability. In contrast, the commonly used charged MTS reagents MTSEA (ACD/LogP -0.29) and MTSET (LogP 1.47) [2] are markedly more hydrophilic. This >1000-fold difference in predicted partition coefficient (LogP difference >2.5) directly dictates the ability of the reagent to passively diffuse across lipid bilayers to reach intracellular or transmembrane cysteine targets without membrane permeabilization or microinjection.

Membrane permeability Lipophilicity SCAM Cysteine modification

GABA Sensitivity Modulation in α1β3M286Cγ2L Receptors: n-Octyl-MTS vs. n-Alkyl-MTS Homologs

In a direct comparative study of n-alkyl-MTS reagents on α1β3M286Cγ2L GABAA receptors expressed in Xenopus oocytes, exposure to n-octyl-MTS (50 μM for 180 seconds; 9 mM·s exposure) produced a GABA EC50 ratio of 2.8 ± 0.65 (mean ± S.D., n=5) [1]. This persistent increase in GABA sensitivity was comparable to that observed with n-propyl-MTS and significantly greater than baseline controls (P<0.001). In contrast, the smaller methyl-MTS and ethyl-MTS reagents produced no change in GABA sensitivity under equivalent conditions [1].

GABA receptor Electrophysiology Allosteric modulation Cysteine accessibility

Etomidate Modulation Loss in GABA Receptors: n-Octyl-MTS Exhibits Intermediate Steric Hindrance

The same study measured the effect of n-alkyl-MTS modification on etomidate (ETO) enhancement of GABA responses. n-Octyl-MTS exposure (9 mM·s) resulted in an ETO enhancement ratio of 0.52 ± 0.096 (n=5) [1], indicating substantial loss of etomidate modulation. This effect was intermediate between n-propyl-MTS (ratio ~0.42) and n-butyl-MTS or n-hexyl-MTS (ratio near 1.0, i.e., complete loss of modulation) [1]. The data establish that n-octyl-MTS introduces a cysteine adduct of sufficient size to partially occlude the etomidate binding pocket without completely abolishing etomidate sensitivity.

GABA receptor Etomidate Anesthetic binding Steric hindrance

Irreversible vs. Reversible Potentiation: OMTS vs. Octanol in GABA Receptor Mutant Studies

McCracken et al. (2010) used OMTS to probe the alcohol/anesthetic binding site in α1β2(N265C)γ2S GABAA receptors expressed in Xenopus oocytes. Application of OMTS (concentration not explicitly stated, but typical MTS reagent range) produced an irreversible potentiation of GABA-induced currents that was not observed in wild-type receptors [1]. Critically, this OMTS-induced potentiation was completely blocked when OMTS was co-applied with octanol [1]. After OMTS modification, subsequent potentiation by butanol, octanol, or isoflurane was nearly abolished, confirming that the introduced octanethiol group irreversibly occupies the binding site that these agents would otherwise reversibly occupy.

GABA receptor Alcohol binding site Irreversible modification Cysteine mutagenesis

Cysteine Accessibility Discrimination: OMTS Effect on β2(N265C) vs. β2(I264C) Mutants

In the same study, McCracken et al. demonstrated that OMTS modification was residue-specific: while OMTS irreversibly potentiated GABA currents in α1β2(N265C)γ2S receptors, it produced no detectable effect in α1β2(I264C)γ2S receptors [1]. This indicates that Asn265C, but not Ile264C, is accessible to the lipophilic OMTS reagent under the experimental conditions. This differential accessibility provides direct evidence that the two neighboring transmembrane residues differ in their solvent exposure or lipid-facing orientation.

Cysteine scanning mutagenesis Receptor topology Accessibility Mutant-specific effects

Octyl Methanethiosulfonate (OMTS): Validated Application Scenarios for Ion Channel and Transporter Research


Probing Transmembrane Domains in Intact Cells Using Substituted Cysteine Accessibility Method (SCAM)

OMTS is optimally suited for SCAM experiments requiring a lipophilic, membrane-permeable sulfhydryl reagent. Its high LogP of 4.12 enables passive diffusion across lipid bilayers, allowing researchers to modify engineered cysteine residues in transmembrane helices without the need for microinjection or membrane permeabilization that could disrupt cellular physiology. As demonstrated in the GABA receptor studies cited in Section 3, OMTS produces robust, persistent functional changes when applied extracellularly to oocytes expressing mutant receptors [1]. This scenario applies to any ion channel, transporter, or GPCR target where access to intracellular or bilayer-buried residues is required.

Molecular Ruler' Experiments for High-Resolution Drug Binding Site Mapping

When used as part of a homologous series of n-alkyl-MTS reagents (e.g., methyl- through n-decyl-MTS), OMTS serves as a mid-sized steric probe for estimating ligand-to-residue distances. The Fantasia et al. study [2] established that n-octyl-MTS modification partially occludes the etomidate binding site (ETO enhancement ratio 0.52), whereas larger reagents (n-butyl-, n-hexyl-) cause complete occlusion, and smaller reagents (ethyl-) do not. This 'ruler' approach, combined with molecular modeling, allows precise estimation of ligand proximity to the substituted cysteine side chain. OMTS is a critical member of this reagent panel because its eight-carbon chain bridges the gap between full occlusion and no effect.

Site Protection and Competition Assays with Alcohols and Anesthetics

OMTS is uniquely valuable for 'site protection' experiments due to its irreversible covalent modification of cysteine residues. As shown by McCracken et al. [3], pre-treatment of cysteine mutants with OMTS abolishes subsequent reversible potentiation by octanol, butanol, and isoflurane, directly demonstrating that these agents share a common binding cavity. Conversely, co-application of octanol prevents OMTS from irreversibly modifying the cysteine, establishing competitive binding. This experimental design is broadly applicable to any reversibly-acting ligand (including candidate drugs) suspected of binding near an engineered cysteine residue.

Structure-Function Studies of the Nicotinic Acetylcholine Receptor (nAChR) and Lactose Permease

OMTS is widely cited for its use in probing the ACh receptor channel and lactose permease structure . In these applications, OMTS is employed to covalently modify specific cysteine residues introduced by mutagenesis, allowing researchers to correlate local chemical modification with changes in ion flux or substrate transport. The compound's lipophilic nature ensures efficient partitioning into the membrane environment where these integral membrane proteins reside, maximizing reaction efficiency with transmembrane cysteine targets.

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